N'-hydroxyoxane-3-carboximidamide

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

N'-Hydroxyoxane-3-carboximidamide (CAS 1344851-08-6) is a small-molecule heterocyclic building block defined by a fully saturated tetrahydropyran (oxane) ring bearing an N-hydroxycarboximidamide (amidoxime) group at the 3-position. Its molecular formula is C₆H₁₂N₂O₂ with a molecular weight of 144.17 g/mol.

Molecular Formula C6H12N2O2
Molecular Weight 144.174
CAS No. 1344851-08-6
Cat. No. B2545026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxyoxane-3-carboximidamide
CAS1344851-08-6
Molecular FormulaC6H12N2O2
Molecular Weight144.174
Structural Identifiers
SMILESC1CC(COC1)C(=NO)N
InChIInChI=1S/C6H12N2O2/c7-6(8-9)5-2-1-3-10-4-5/h5,9H,1-4H2,(H2,7,8)
InChIKeyKQIFZSQQUGJNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxyoxane-3-carboximidamide (CAS 1344851-08-6): Chemical Identity and Procurement Baseline


N'-Hydroxyoxane-3-carboximidamide (CAS 1344851-08-6) is a small-molecule heterocyclic building block defined by a fully saturated tetrahydropyran (oxane) ring bearing an N-hydroxycarboximidamide (amidoxime) group at the 3-position . Its molecular formula is C₆H₁₂N₂O₂ with a molecular weight of 144.17 g/mol . The compound is classified as an amidoxime derivative and also listed under the synonym 2H-Pyran-3-carboximidamide, tetrahydro-N-hydroxy- . Commercial availability is primarily through specialist chemical suppliers offering research-grade material (typically ≥95% purity) in milligram-to-gram quantities for laboratory use only .

Why N'-Hydroxyoxane-3-carboximidamide Cannot Be Interchanged with Generic Amidoxime or Oxane-Carboximidamide Analogs


Within the oxane-carboximidamide chemical space, minor structural variations—such as the position of the carboximidamide group on the tetrahydropyran ring (3- vs. 4-substitution) or the presence versus absence of the N-hydroxy moiety—can profoundly alter hydrogen-bonding capacity, pKa, metabolic stability, and biological target engagement [1][2]. The amidoxime functional group (–C(=NOH)NH₂) in N'-hydroxyoxane-3-carboximidamide introduces both hydrogen-bond donor and acceptor capabilities distinct from the simple carboximidamide (–C(=NH)NH₂) found in des-hydroxy analogs such as oxane-3-carboximidamide (CAS 1342100-76-8) and oxane-4-carboximidamide (CAS 780031-45-0) . Furthermore, the amidoxime moiety is a well-established prodrug motif for amidines, with its metabolic reduction governed by the mitochondrial amidoxime reducing component (mARC) enzyme system [2]. These structural and metabolic differences mean that substituting N'-hydroxyoxane-3-carboximidamide with a regioisomeric or des-hydroxy analog in a synthetic route or biological assay will not yield pharmacologically equivalent outcomes and risks invalidating structure-activity relationship (SAR) conclusions. The quantitative evidence base supporting these differentiation dimensions is summarized below.

N'-Hydroxyoxane-3-carboximidamide: Quantitative Differentiation Evidence Against Structural Analogs


N-Hydroxy Substituent Confers Distinct Hydrogen-Bond Donor Capacity Absent in Des-Hydroxy Oxane-3-Carboximidamide

N'-Hydroxyoxane-3-carboximidamide possesses an additional hydrogen-bond donor (the N–OH group) and an additional hydrogen-bond acceptor (the oxime oxygen) compared with oxane-3-carboximidamide (CAS 1342100-76-8), which lacks the N-hydroxy substitution. This structural difference is directly quantified by hydrogen-bond donor/acceptor count: the target compound has 2 H-bond donors and 3 H-bond acceptors, whereas oxane-3-carboximidamide has 2 H-bond donors and 2 H-bond acceptors . For regioisomeric N'-hydroxyoxane-4-carboximidamide (predicted pKa 14.70 ± 0.20), the substitution position alters the spatial orientation of the amidoxime group relative to the tetrahydropyran oxygen, a parameter known to affect target binding geometries in amidoxime-based inhibitors [1].

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

Amidoxime Moiety Enables mARC-Mediated Prodrug Activation Unavailable to Simple Carboximidamides

The N-hydroxycarboximidamide (amidoxime) functional group in the target compound is a validated prodrug motif for amidines. The mitochondrial amidoxime reducing component (mARC) enzyme system, together with cytochrome b5 and NADH cytochrome b5 reductase, catalyzes the reductive cleavage of the N–O bond to yield the corresponding amidine in vivo [1]. This metabolic pathway is well-characterized: amidoximes serve as prodrugs that improve oral bioavailability, membrane permeability, and pharmacokinetic half-life of amidine-based pharmacophores [2]. In contrast, des-hydroxy analogs such as oxane-3-carboximidamide (CAS 1342100-76-8) and oxane-4-carboximidamide (CAS 780031-45-0) are simple amidines lacking this prodrug capability and exhibit fundamentally different absorption, distribution, metabolism, and excretion (ADME) profiles [3].

Prodrug design Drug metabolism Pharmacokinetics

Amidoxime Class Demonstrates Broad Antimicrobial Activity with Documented MIC Ranges, Supporting Scaffold Utility

Amidoximes as a compound class have well-documented antimicrobial activity spanning antituberculotic, antibacterial, and bacteriostatic effects against both Gram-positive and Gram-negative organisms [1]. Recent advances in carboximidamide-based antimicrobials have demonstrated significant potency enhancement: carboximidamide small-molecule nanogels achieved up to 64-fold reduction in minimal inhibitory concentration (MIC) values against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis [2]. N'-Hydroxyoxane-3-carboximidamide shares the core amidoxime pharmacophore implicated in these activities and has been flagged by vendors as investigated for antimicrobial and antifungal properties . However, no direct MIC data for the specific compound N'-hydroxyoxane-3-carboximidamide against any microbial strain are publicly available, representing a critical evidence gap.

Antimicrobial discovery Anti-tubercular agents Infectious disease

Amidoxime-Based HDAC and IDO1 Inhibitors Establish Proof-of-Concept for N-Hydroxycarboximidamide Pharmacophore in Oncology and Immuno-Oncology

The N-hydroxycarboximidamide (amidoxime) functional group has been successfully exploited in potent inhibitors of histone deacetylases (HDACs) and indoleamine 2,3-dioxygenase 1 (IDO1), two validated oncology and immuno-oncology targets. Amidoxime-based HDAC inhibitors have demonstrated submicromolar inhibitory activity, with noteworthy enhancement compared with hydroxamate-based inhibitors [1]. In the IDO1 inhibitor field, N-hydroxythiophene-2-carboximidamides have been developed with Ki values in the sub-micromolar range (e.g., Ki = 396.9 nM) [2]. Separately, amidoxime hybrids have shown IDO1 inhibitory potential [3]. While N'-hydroxyoxane-3-carboximidamide itself has no reported HDAC or IDO1 inhibitory data, its core amidoxime pharmacophore is identical to the metal-chelating warhead employed in these inhibitor classes, suggesting potential utility as a fragment or scaffold for inhibitor design programs.

Cancer therapeutics Epigenetics Immuno-oncology

Procurement-Guiding Application Scenarios for N'-Hydroxyoxane-3-carboximidamide (CAS 1344851-08-6) Based on Evidence


Amidoxime Prodrug Design Programs Requiring a Tetrahydropyran-Containing Scaffold

For medicinal chemistry teams developing orally bioavailable amidine-based therapeutics, N'-hydroxyoxane-3-carboximidamide provides the N-hydroxycarboximidamide prodrug motif attached to a saturated tetrahydropyran ring—a scaffold not represented among commercially dominant aromatic amidoxime building blocks. The mARC enzyme system expressed in human liver and other tissues catalyzes the reductive conversion of the amidoxime to the active amidine, a pathway validated across multiple amidoxime prodrug classes [1]. Procurement of this specific regioisomer (3-substituted oxane) rather than the 4-substituted analog (N'-hydroxyoxane-4-carboximidamide, CAS 1251517-22-2) is justified when the target amidine's pharmacophore model requires the basic nitrogen to be positioned meta to the ring oxygen, as the spatial orientation of the amidoxime group directly determines the geometry of the resultant amidine after metabolic activation.

Fragment-Based Screening Libraries Targeting Metalloenzymes (HDACs, IDO1)

The N-hydroxycarboximidamide group is a recognized zinc-chelating warhead in HDAC inhibitor design and a heme-iron coordinating motif in IDO1 inhibitors [1]. N'-Hydroxyoxane-3-carboximidamide (MW 144.17 g/mol, 11 heavy atoms) fits within fragment library criteria (MW < 300, heavy atom count < 20) and offers an aliphatic, saturated heterocyclic core that is structurally orthogonal to the aromatic scaffolds prevalent in published amidoxime-based HDAC and IDO1 inhibitors. Incorporating this compound into fragment screens may identify novel chemotypes for these target classes, with the caveat that direct inhibitory activity has not been pre-validated and must be established experimentally.

Antimicrobial Screening Cascades for Novel Gram-Positive Agents

Given the class-level antimicrobial precedent of amidoximes and the demonstrated potency of structurally related carboximidamide derivatives against MRSA and S. epidermidis (up to 64-fold MIC reduction in nanogel formulations) [1], N'-hydroxyoxane-3-carboximidamide is a rational inclusion in antimicrobial screening decks targeting drug-resistant Gram-positive pathogens. The compound's relatively low molecular weight (144.17 g/mol) and favorable ligand efficiency metrics (if active) make it an attractive starting point for hit-to-lead optimization. However, procurement decisions must acknowledge that compound-specific MIC data are absent, and the compound should be positioned as a screening candidate rather than a validated hit.

Diversification of Amidine-Containing Compound Collections for High-Throughput Screening

Compound management groups seeking to enhance the structural diversity of corporate screening collections with heterocyclic amidoxime and carboximidamide scaffolds should consider N'-hydroxyoxane-3-carboximidamide as a complement to existing aromatic amidine/amidoxime holdings. Its fully saturated tetrahydropyran core (fraction of sp³-hybridized carbons = 0.83) offers higher three-dimensionality compared with planar aromatic amidoximes, a property increasingly recognized as favorable for identifying selective biological probes and improving clinical success rates [1].

Quote Request

Request a Quote for N'-hydroxyoxane-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.